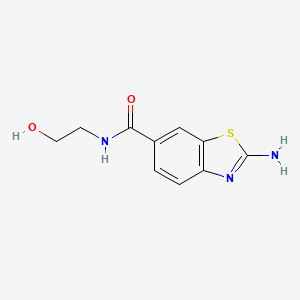

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

Descripción general

Descripción

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide is an organic compound with a complex structure that includes a benzothiazole ring, an amino group, and a hydroxyethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the amino and hydroxyethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activities, such as antioxidant and antimicrobial properties, are of interest for developing new therapeutic agents.

Medicine: Research into its neuroprotective effects and potential use in treating neurological disorders is ongoing.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and chelate metal ions. Additionally, its neuroprotective effects may involve the modulation of oxidative stress pathways and the protection of neuronal cells from damage.

Comparación Con Compuestos Similares

Similar Compounds

2-amino-N-(2-hydroxyethyl)acetamide: This compound has a similar structure but lacks the benzothiazole ring, which may result in different chemical properties and applications.

2-amino-N-(2-hydroxyethyl)benzamide: This compound includes a benzamide group instead of a benzothiazole ring, which can affect its reactivity and biological activity.

Uniqueness

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of the benzothiazole ring, which imparts specific chemical properties and potential biological activities that are not observed in similar compounds. This uniqueness makes it a valuable compound for various research applications and industrial uses.

Actividad Biológica

2-Amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide, also known as ABT-626, is a compound that has garnered attention for its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole ring, an amino group, a hydroxyethyl group, and a carboxamide group. This unique structure imparts specific chemical properties that contribute to its biological activity.

Antioxidant and Antimicrobial Properties

Research indicates that ABT-626 exhibits significant antioxidant and antimicrobial properties. These characteristics are crucial for the development of therapeutic agents aimed at combating oxidative stress and microbial infections. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has shown promising results in anticancer research. It acts as an inhibitor of multiple enzyme targets associated with cancer cell proliferation. Notably, derivatives of 2-aminobenzothiazole have been reported to exhibit potent inhibitory activity against human cancerous cell lines, suggesting that ABT-626 may also possess similar anticancer properties .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and microbial resistance. For instance, it has been shown to inhibit CSF1R kinase with an IC50 value of 5.5 nM, demonstrating excellent selectivity over related kinases .

- Biochemical Pathways : It is associated with various biological activities including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory effects.

Pharmacokinetics

ABT-626 has been studied for its pharmacokinetic properties. It demonstrates favorable absorption and bioavailability in animal models. The predicted boiling point is approximately 386 °C with a density of about 1.16 g/cm³. These properties are essential for understanding its behavior in biological systems.

Comparative Studies

Comparative analysis with similar compounds highlights the uniqueness of ABT-626:

- 2-Amino-N-(2-hydroxyethyl)acetamide : Lacks the benzothiazole ring which may result in different biological activities.

- 2-Amino-N-(2-hydroxyethyl)benzamide : Contains a benzamide group instead of benzothiazole; this structural difference affects reactivity and biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N-(2-hydroxyethyl)acetamide | No benzothiazole ring | Different chemical properties |

| 2-Amino-N-(2-hydroxyethyl)benzamide | Benzamide group | Varies in reactivity |

| ABT-626 (Target Compound) | Benzothiazole ring | Broad-spectrum antimicrobial & anticancer |

Case Studies

Several case studies illustrate the efficacy of ABT-626:

- Anticancer Studies : In one study involving PANC02 tumors in mice, treatment with ABT-626 resulted in a significant reduction in tumor size by approximately 62% at a dosage of 200 mg/kg .

- Antimicrobial Efficacy : A study demonstrated that ABT-626 effectively inhibited the growth of MRSA strains by targeting specific penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Propiedades

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c11-10-13-7-2-1-6(5-8(7)16-10)9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,11,13)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOHWXSAMNZVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCO)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389861 | |

| Record name | 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313504-87-9 | |

| Record name | 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.